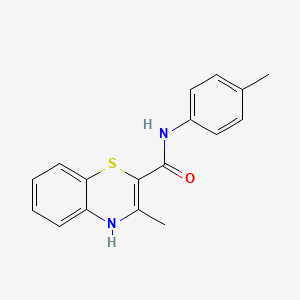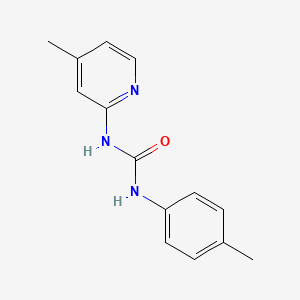
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is known to have diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse pharmacological properties. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, more research is needed to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone involves a multi-step reaction process. The first step involves the reaction of 2-aminobenzamide and acetic anhydride to form N-acetyl-2-aminobenzamide. This intermediate is then reacted with methyl iodide to yield N-methyl-N-acetyl-2-aminobenzamide. The final step involves the reaction of N-methyl-N-acetyl-2-aminobenzamide with 4-nitrobenzyl bromide in the presence of potassium carbonate to yield 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone.
Applications De Recherche Scientifique
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15-5-3-2-4-14(15)16(20)18(11)10-12-6-8-13(9-7-12)19(21)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDYQIUAPVAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-3-(4-nitro-benzyl)-3H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)



![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
